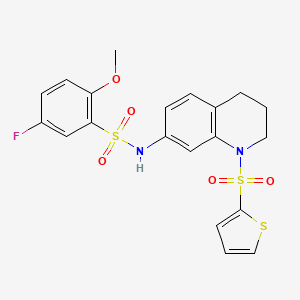
5-fluoro-2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19FN2O5S3 and its molecular weight is 482.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-fluoro-2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS Number: 898413-94-0) is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H19FN2O5S3, with a molecular weight of 482.6 g/mol. The structure features a fluorine atom and a methoxy group attached to a benzenesulfonamide backbone, along with a thiophene moiety linked to a tetrahydroquinoline structure.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN2O5S3 |
| Molecular Weight | 482.6 g/mol |
| CAS Number | 898413-94-0 |
Synthesis
The synthesis of this compound involves multiple steps starting from commercially available precursors. Key steps typically include:
- Nitration and Reduction : Introduction of a nitro group followed by reduction to form an amine.
- Coupling Reaction : The amine is coupled with thiophenes or quinolines under reductive amination conditions.
These synthetic routes can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield while adhering to green chemistry principles.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, one study evaluated its efficacy in photodynamic therapy (PDT), showing promising results in inhibiting tumor growth in vitro and in vivo models.
The biological mechanism involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .
Inhibition of Enzymatic Activity
Another important aspect of its biological activity is its potential as an inhibitor of various enzymes. Notably, it has been reported to inhibit human acetylcholinesterase, which is crucial for neurotransmission and has implications for neurodegenerative diseases such as Alzheimer's .
Study 1: Photodynamic Therapy
In a study focusing on photodynamic therapy applications, derivatives of the compound were tested against various cancer cell lines. The results demonstrated a marked decrease in cell viability with increasing concentrations of the compound, indicating its potential as an effective therapeutic agent in cancer treatment.
Study 2: Enzyme Inhibition
A separate investigation into the compound's inhibitory effects on acetylcholinesterase revealed that it binds effectively at both the peripheral anionic site and catalytic sites. This dual binding capability enhances its potential as a therapeutic agent for cognitive disorders by preventing amyloid peptide aggregation .
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S3/c1-28-18-9-7-15(21)12-19(18)30(24,25)22-16-8-6-14-4-2-10-23(17(14)13-16)31(26,27)20-5-3-11-29-20/h3,5-9,11-13,22H,2,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIKNNKBQNIQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













